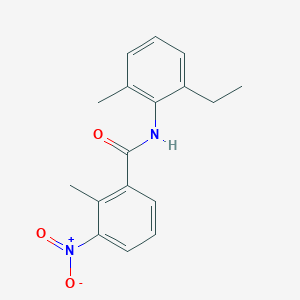

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide

Description

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide is a nitrobenzamide derivative characterized by a benzamide core substituted with a nitro group at the 3-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-4-13-8-5-7-11(2)16(13)18-17(20)14-9-6-10-15(12(14)3)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICCPTRUZSVFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219095 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346695-09-8 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346695-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amide formation. The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, while the amide formation can be achieved using an appropriate amine and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and amide coupling processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the conversion of the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, differing primarily in substituent groups and their positions. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Chloroacetamide Derivatives (e.g., ): These compounds are primarily herbicides. The chloro group enhances electrophilicity, facilitating interactions with biological targets like plant acetolactate synthase.

- Nitrobenzamide Derivatives (e.g., ): The nitro group at the 3-position (vs. 4-position in ) could influence binding affinity in enzymatic systems.

- Regulatory Status : Compounds like 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 34256-82-1) are prohibited due to environmental or toxicity concerns, underscoring the impact of substituents on regulatory outcomes.

Physicochemical and Spectroscopic Properties

While direct data on the target compound are sparse, analogs provide insights:

- Spectroscopy : Related benzamides are characterized via ¹H/¹³C NMR, IR, and X-ray crystallography (). The nitro group’s strong electron-withdrawing nature would likely shift NMR signals downfield compared to chloro or methoxy analogs.

- Solubility and Stability : The 2-ethyl-6-methylphenyl group may enhance lipophilicity, reducing aqueous solubility relative to methoxy-substituted derivatives ().

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, which is known for its role in redox reactions, and an aromatic ring that can interact with various biological targets. Its molecular structure can be represented as follows:

- Chemical Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

The biological activity of this compound is hypothesized to involve several biochemical pathways:

- Inhibition of Fatty Acid Biosynthesis : Similar compounds have been shown to inhibit the synthesis of very-long-chain fatty acids (VLCFA) in plants, suggesting a potential mechanism for this compound as well.

- Oxidative Stress Modulation : The nitro group can participate in redox reactions, influencing cellular oxidative stress levels, which is critical in various disease processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, possibly through the modulation of inflammatory mediators.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, related compounds have shown selectivity towards T-lymphoblastic cells with low nanomolar IC50 values .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated selective cytotoxicity with an IC50 value as low as 9 nM against certain T-cell lines while showing minimal toxicity to normal cells .

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests favorable absorption characteristics.

- Metabolism : Potential metabolic pathways include reduction of the nitro group to an amine.

- Excretion : Further studies are needed to determine the excretion pathways.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that exhibit distinct biological activities:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| N-(2-ethyl-6-methylphenyl)acetamide | Aromatic ring structure | Lacks nitro group |

| N-(2-ethyl-6-methylphenyl)-4-methoxy-3-nitrobenzamide | Similar functional groups | Additional methoxy group |

Q & A

Q. What synthetic methodologies are recommended for high-yield preparation of N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide?

The synthesis involves multi-step reactions, including amide bond formation and nitro-group introduction. Key steps include:

- Coupling 2-methyl-3-nitrobenzoic acid with 2-ethyl-6-methylaniline using coupling agents like EDCI/HOBt.

- Optimizing solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to enhance yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Methodological Tip: Monitor reaction progress via TLC and confirm intermediates via H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How do the compound’s functional groups influence its stability under varying pH conditions?

- The nitro group confers sensitivity to reducing environments (e.g., pH < 3 may trigger partial reduction).

- The amide bond is prone to hydrolysis under strongly acidic/basic conditions (pH > 10 or < 2). Experimental Design: Conduct stability studies in buffered solutions (pH 2–12) at 25°C and 40°C, analyzing degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the nitro group on bioactivity?

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps.

- Correlate nitro group electron-withdrawing effects with binding affinity to biological targets (e.g., enzymes) . Data Analysis: Compare computed charge distributions with experimental IC values in enzyme inhibition assays .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

Q. How can researchers validate molecular docking predictions for this compound’s interactions with kinase targets?

- Perform molecular dynamics simulations (GROMACS) to assess binding pose stability over 100 ns.

- Validate with X-ray co-crystallography of the compound bound to the target kinase (e.g., PDB deposition) . Contradiction Management: If docking scores conflict with experimental IC, re-evaluate force field parameters or solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.